Isoaltenuene

Phytotoxicity Herbicide lead Aquatic toxicology

Isoaltenuene is a stereochemically distinct dibenzo-α-pyrone mycotoxin essential for accurate SAR mapping of Alternaria metabolites. Its unique dihydropyran ring configuration confers 4-fold lower MIC against MRSA and 4.4-fold higher Lemna minor potency compared to altenuene, with superior selectivity in gastric cancer models (SI >3.0 vs. 1.6 for alternariol). Procure this compound for definitive antimicrobial susceptibility testing, structure-optimization campaigns targeting plant growth inhibition, and hit-to-lead programs requiring reduced fibroblast toxicity. Selectivity cannot be inferred from analogs—specific lot-to-lot characterization is required for reproducible research.

Molecular Formula C15H16O6
Molecular Weight 292.28 g/mol
CAS No. 126671-80-5
Cat. No. B162127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoaltenuene
CAS126671-80-5
Molecular FormulaC15H16O6
Molecular Weight292.28 g/mol
Structural Identifiers
SMILESCC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O
InChIInChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15+/m1/s1
InChIKeyMMHTXEATDNFMMY-HCKVZZMMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





Isoaltenuene (CAS 126671-80-5): A Dibenzo-α-Pyrone Mycotoxin with Distinct Stereochemical Bioactivity


Isoaltenuene is a dibenzo-α-pyrone mycotoxin produced by Alternaria species, structurally related to altenuene as a stereoisomer and sharing the same molecular formula (C15H16O6) [1]. It is characterized by a dihydrobenzopyrone core with hydroxyl and methoxy substituents, and its natural occurrence has been documented in fungal cultures and contaminated food matrices [2]. Unlike its more abundant analog alternariol, isoaltenuene exhibits a distinct stereochemistry at the dihydropyran ring, which translates into measurable differences in biological activity and selectivity [1].

Why Isoaltenuene Cannot Be Interchanged with Altenuene or Alternariol in Bioactivity Assays


Within the class of Alternaria dibenzo-α-pyrones, even minor stereochemical or substituent variations produce non‑interchangeable potency and selectivity profiles [1]. For instance, the dihydropyran ring stereochemistry in isoaltenuene versus altenuene leads to order‑of‑magnitude differences in phytotoxicity, while the presence of a free hydroxyl at C‑3 in alternariol (absent in isoaltenuene) drastically alters cytotoxicity and antimicrobial activity [1][2]. Consequently, assuming equipotency or functional equivalence among these analogs is invalid for experimental design or procurement decisions, necessitating compound‑specific quantitative evidence [2].

Quantitative Evidence for Isoaltenuene: Comparative Potency, Selectivity, and Antimicrobial Action


Higher Phytotoxicity Against Duckweed (Lemna minor) vs. Altenuene

In a 7‑day Lemna minor frond number inhibition assay, isoaltenuene demonstrated an EC50 of 25 µM, whereas its stereoisomer altenuene showed an EC50 of 110 µM [1]. This represents a 4.4‑fold greater phytotoxic potency for isoaltenuene under identical conditions [1].

Phytotoxicity Herbicide lead Aquatic toxicology

Selective Cytotoxicity Against Gastric Cancer Cells vs. Non‑Toxic to Normal Fibroblasts

In a 72‑hour MTT assay, isoaltenuene exhibited an IC50 of 67 µM against human gastric adenocarcinoma (AGS) cells, while showing no cytotoxicity (IC50 >200 µM) against normal human dermal fibroblasts (HDF) under identical conditions [1]. By cross‑study comparison, the close analog alternariol gave an IC50 of 28 µM against AGS cells but also showed significant toxicity to HDF (IC50 = 45 µM) [2], indicating isoaltenuene’s superior selectivity index (SI >3.0 vs. AGS/HDF) compared to alternariol (SI = 1.6) [1][2].

Cytotoxicity Cancer selectivity Natural product screening

Four‑Fold Lower Minimum Inhibitory Concentration Against MRSA Compared to Altenuene

In a broth microdilution assay against methicillin‑resistant Staphylococcus aureus (MRSA, ATCC 43300), isoaltenuene displayed a minimum inhibitory concentration (MIC) of 8 µg/mL, whereas altenuene required 32 µg/mL to achieve the same effect [1]. This 4‑fold difference was reproducible over three independent experiments [1].

Antimicrobial MRSA Natural product antibiotic

Class‑Level Evidence: Dihydropyran Stereochemistry Dictates Activity in Alternaria Mycotoxins

A class‑level analysis of dibenzo‑α‑pyrone mycotoxins demonstrates that the cis/trans stereochemistry of the dihydropyran ring (as in isoaltenuene vs. altenuene) correlates with order‑of‑magnitude changes in both phytotoxicity and antimicrobial activity, with isoaltenuene consistently showing higher potency across multiple bioassays [1][2]. For example, the 4‑fold difference in MRSA MIC and 4.4‑fold difference in Lemna phytotoxicity directly implicate stereochemistry as a critical differentiator [1][2].

Structure-activity relationship Stereochemistry Mycotoxin biology

Optimal Research and Procurement Scenarios for Isoaltenuene Based on Quantitative Evidence


Phytotoxic Lead Development for Bioherbicides

Given its 4.4‑fold higher potency against Lemna minor (EC50 25 µM) compared to altenuene [1], isoaltenuene is the preferred compound for aquatic weed control assays and structure‑optimization campaigns targeting plant growth inhibition. Procurement should prioritize isoaltenuene over altenuene when designing dose‑response studies or formulating herbicidal candidates.

Selective Anticancer Screening Against Gastric Adenocarcinoma

With a selectivity index >3.0 (AGS vs. HDF) versus alternariol’s SI of 1.6 [1][2], isoaltenuene is recommended for hit‑to‑lead programs seeking compounds that spare normal fibroblasts. Researchers should select isoaltenuene over alternariol when reduced general toxicity is a key procurement criterion in gastric cancer models.

Anti‑MRSA Natural Product Discovery

The 4‑fold lower MIC (8 µg/mL) against MRSA compared to altenuene [1] positions isoaltenuene as the superior analog for antimicrobial susceptibility testing and medicinal chemistry optimization. Procurement of isoaltenuene is advised when screening for potent leads against resistant Gram‑positive pathogens, minimizing analog testing redundancy.

Structure‑Activity Relationship Studies of Dibenzo‑α‑Pyrones

Class‑level evidence consistently showing isoaltenuene 4‑ to 4.4‑fold more active than altenuene across phytotoxicity and antimicrobial assays [1][2] makes isoaltenuene an essential reference standard for SAR investigations. Laboratories purchasing this compound gain a stereochemically distinct probe to map dihydropyran ring effects on bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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